4-Butanamidopyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(butanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-3-9(13)12-8-4-5-11-6-7(8)10(14)15/h4-6H,2-3H2,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
CJAMNURXVZZWED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butanamidopyridine-3-carboxylic acid can be achieved through several methods:
Amidation Reaction: One common method involves the amidation of 4-aminopyridine-3-carboxylic acid with butanoic acid. This reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 4-butanamidopyridine-3-carbonitrile. The nitrile group is hydrolyzed to a carboxylic acid group under acidic or basic conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butanamidopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
4-Butanamidopyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-Butanamidopyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The butanamido group and the carboxylic acid group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
2.1 Substituent Position and Functional Group Variations
The position and nature of substituents on the pyridine ring significantly alter physicochemical and biological properties. Key comparisons include:
Key Observations:
- Amide vs. Amine Groups: The amide group in the target compound confers greater stability and lower basicity compared to the amine group in 5-(butylamino)pyridine-3-carboxylic acid. This difference may reduce metabolic degradation and enhance drug-like properties .
- Aromatic vs. Aliphatic Substituents: The dimethylphenyl group in the 2-position analog increases lipophilicity, likely reducing aqueous solubility but improving membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-butanamidopyridine-3-carboxylic acid, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via amide coupling between pyridine-3-carboxylic acid derivatives and butanamide precursors. Key steps include:
- Activating the carboxylic acid group using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or EDC in anhydrous conditions .
- Optimizing reaction temperature (typically 0–25°C) and solvent choice (e.g., DMF or acetonitrile) to minimize side reactions.
- Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization.
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Solubility : Perform pH-dependent solubility studies in buffers (pH 1–12) using UV-Vis spectroscopy or nephelometry. The carboxylic acid group confers pH-sensitive solubility, with higher solubility in alkaline conditions .
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and analyze via LC-MS. Degradation pathways may involve hydrolysis of the amide bond or oxidation of the pyridine ring .
Q. What spectroscopic techniques are most effective for structural elucidation?
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine ring and butanamide chain .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and amide groups) .
Advanced Research Questions
Q. How do enantiomers of this compound affect biological activity, and how can chiral separation be achieved?
- Enantiomer Impact : Use molecular docking to predict binding affinity differences to target proteins (e.g., enzymes with chiral active sites). Biological assays (e.g., enzyme inhibition) can validate stereospecific effects .
- Chiral Separation : Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature and flow rate .
Q. What supramolecular interactions dominate in crystalline forms, and how do they influence physicochemical properties?
- Key Interactions : Hydrogen bonds between the carboxylic acid (-COOH) and amide (-CONH-) groups stabilize the crystal lattice. π-π stacking of pyridine rings may also contribute .
- Property Implications : Stronger intermolecular forces correlate with higher melting points and lower solubility. Modify substituents (e.g., halogenation) to tune these interactions .
Q. How can metabolic pathways of this compound be mapped in mammalian systems?
- In Vitro Studies : Incubate with liver microsomes and use LC-HRMS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic sites via mass spectrometry .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of structurally analogous compounds?
- Case Study : Compare this compound with 3-amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid . Differences in activity may arise from:
- Substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating butanamide).
- Bioavailability variations due to solubility or membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
